tert-Butyl 4-hydroxybenzylcarbamate

Description

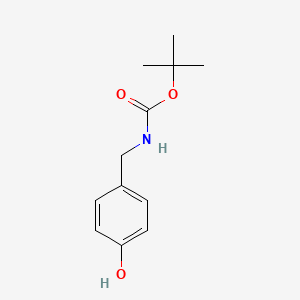

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONJIMVVHPQAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149505-94-2 | |

| Record name | tert-Butyl 4-hydroxybenzylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 4 Hydroxybenzylcarbamate and Its Precursors

Strategies for the Construction of the 4-Hydroxybenzyl Moiety

The precursor to tert-butyl 4-hydroxybenzylcarbamate is 4-hydroxybenzylamine (B1666329). A primary route to this intermediate is the reductive amination of 4-hydroxybenzaldehyde (B117250). One established method involves the reaction of 4-hydroxybenzaldehyde with an aqueous ammonia (B1221849) solution in methanol (B129727), utilizing Raney nickel as a catalyst under a hydrogen atmosphere. This process efficiently converts the aldehyde to the corresponding amine.

Another approach involves the use of ethanol (B145695) saturated with ammonia, with Raney nickel as the catalyst and a small amount of concentrated sulfuric acid. prepchem.com This reaction is carried out in an autoclave under hydrogen pressure. prepchem.com These methods provide reliable pathways to 4-hydroxybenzylamine, the essential building block for the target carbamate (B1207046).

Installation of the tert-Butoxycarbonyl (Boc) Group via Nucleophilic Acyl Substitution

The introduction of the tert-butoxycarbonyl (Boc) group is a crucial step in the synthesis. This is typically achieved through a nucleophilic acyl substitution reaction where the amino group of 4-hydroxybenzylamine attacks the carbonyl carbon of a Boc-donating reagent.

Utilizing Di-tert-Butyl Dicarbonate (B1257347) (Boc₂O) in Reaction Design

Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for the Boc protection of amines. acs.org The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate species that subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.

A typical procedure involves dissolving 4-hydroxybenzylamine in a suitable solvent, such as chloroform (B151607), and adding triethylamine (B128534) as a base. acs.org Boc₂O is then added to the mixture, and the reaction is stirred for several hours. acs.org The use of a base like triethylamine is common to neutralize the acidic proton of the amine, thereby increasing its nucleophilicity.

Catalytic Approaches for Boc Protection

To enhance the efficiency and sustainability of the Boc protection, various catalytic methods have been developed. These approaches often aim to reduce reaction times, lower reaction temperatures, and minimize the use of stoichiometric bases.

Several Lewis acids have been shown to catalyze the N-tert-butoxycarbonylation of amines. For instance, yttria-zirconia based catalysts have been successfully employed for the Boc protection of a variety of amines using Boc₂O. semanticscholar.org Molecular iodine has also been demonstrated as an effective catalyst for this transformation, proceeding under solvent-free conditions at room temperature. acs.org This method is notably chemoselective, allowing for the protection of an amino group in the presence of a phenolic hydroxyl group. acs.org

Heterogeneous catalysts, such as Amberlite-IR 120 resin, offer the advantage of easy separation from the reaction mixture by simple filtration. derpharmachemica.com This resin has been shown to be an efficient catalyst for the N-Boc protection of amines with Boc₂O under solvent-free conditions. derpharmachemica.com Similarly, sulfonated reduced graphene oxide (SrGO) has been utilized as a metal-free, reusable solid acid catalyst for the chemoselective N-tert-Boc protection of amines. thieme-connect.com

Formation of the Carbamate Linkage

Alternative, though less direct, methods for carbamate synthesis exist, such as the Curtius rearrangement of an acyl azide (B81097) derived from a carboxylic acid. organic-chemistry.org However, for the specific synthesis of this compound, the direct reaction of 4-hydroxybenzylamine with Boc₂O is the most straightforward and widely employed strategy. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and environmental impact. researchgate.netdokumen.pub Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the rate and selectivity of the Boc protection reaction. While some methods have been developed to proceed under solvent-free conditions, many syntheses rely on a solvent to ensure proper mixing and heat transfer. acs.orgderpharmachemica.comumich.edusemanticscholar.org

For the synthesis of this compound, solvents such as chloroform and acetonitrile (B52724) have been successfully used. acs.orgamazonaws.com In one reported procedure using chloroform, the reaction of 4-hydroxybenzylamine with Boc₂O in the presence of triethylamine afforded the product in a 67% yield after column chromatography. acs.org Another study utilized acetonitrile as the solvent for the reaction of this compound with other reagents. amazonaws.com

The use of greener solvents is also a consideration. For example, water has been explored as a solvent for N-tert-butyloxycarbonylation, offering a chemoselective route without the formation of common side products. organic-chemistry.org Research on optimizing oxidative coupling reactions has shown that acetonitrile can provide a good balance between conversion and selectivity compared to other solvents like dichloromethane (B109758) and benzene (B151609). scielo.br The effect of different solvents on the yield of N-Boc protection has been studied, with some studies indicating that solvent choice did not lead to significant improvements in yield for certain catalytic systems. derpharmachemica.com

Table of Reaction Conditions for the Synthesis of this compound and its Analogs:

| Reactant | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Hydroxybenzylamine | Boc₂O | Triethylamine | Chloroform | Room Temp | 4 | 67 | acs.org |

| 4-Hydroxybenzaldehyde | Aq. NH₃, H₂ | Raney Ni | Methanol | Room Temp | 21 | Quantitative | |

| Aniline (B41778) | Boc₂O | Amberlite-IR 120 | Dichloromethane | Room Temp | 0.05 | 95 | derpharmachemica.com |

| Various Amines | Boc₂O | Iodine (10 mol%) | Solvent-free | Room Temp | Varies | Good | acs.org |

| Various Amines | Boc₂O | Yttria-zirconia | Acetonitrile | Room Temp | Varies | Excellent | semanticscholar.org |

| Morpholine | Boc₂O | SrGO | Solvent-free | Room Temp | Varies (5 min - 2 h) | 84-95 | thieme-connect.com |

Temperature Control and Reaction Kinetics

The synthesis of this compound and its precursors is significantly influenced by temperature, which plays a critical role in controlling reaction kinetics and minimizing the formation of impurities. The rate of chemical reactions, including the formation of this carbamate, is inherently dependent on temperature.

In related synthetic processes, such as the preparation of amide alcohols, precise temperature control is crucial. For instance, maintaining a specific temperature during the reaction can allow for the isolation of the desired product in acceptable purity without the need for column chromatography, which might otherwise be necessary to remove byproducts like bis-acylated impurities beilstein-journals.org. In one specific procedure for a related amide, the reaction mixture is warmed to 60 °C, and the subsequent addition of a reagent is performed at this constant temperature to ensure a clean reaction beilstein-journals.org.

The kinetics of hydrolysis for related ester compounds, such as tert-butyl formate (B1220265), have been studied as a function of temperature, revealing distinct activation energies for neutral, acidic, and basic hydrolysis pathways usgs.gov. While specific kinetic data for the synthesis of this compound is not extensively detailed in the provided literature, the general principles of chemical kinetics underscore the importance of temperature management. For example, the synthesis of a key precursor, 4-hydroxybenzylamine, from p-hydroxybenzaldehyde is often conducted at room temperature under a hydrogen atmosphere for a prolonged period (21 hours) to ensure the reaction proceeds to completion . Another method involves conducting the reaction in an autoclave at room temperature for 6 hours under high hydrogen pressure prepchem.com.

Table 1: Temperature Conditions in Related Syntheses

| Reaction | Compound | Temperature | Notes | Source |

|---|---|---|---|---|

| Amidation | Amide alcohol 4 | 0 °C to Room Temp | Temperature control allowed for 75% yield in acceptable purity without chromatography. | beilstein-journals.org |

| Chlorination | (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride | 60 °C | Slow, dropwise addition at a constant temperature. | beilstein-journals.org |

| Reductive Amination | 4-Hydroxybenzylamine | Room Temperature | Reaction stirred for 21 hours. |

Use of Phase Transfer Catalysts in Synthetic Routes

Phase-transfer catalysis (PTC) is a powerful technique employed in organic synthesis to facilitate reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.net This methodology is particularly valuable as it can enhance reaction rates, improve yields, and allow for the use of less hazardous solvents, contributing to greener chemical processes. researchgate.netwikipedia.org Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), phosphonium (B103445) salts, and crown ethers. wikipedia.orgbiomedres.us

In the synthesis of derivatives related to this compound, phase-transfer catalysts have proven effective. For example, a patented method describes an alkylation reaction to produce (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, an important intermediate for the drug lacosamide, using a phase-transfer catalyst. google.com In this process, tetrabutylammonium bromide serves as the PTC to facilitate the reaction between a carbamate derivative in an organic solvent (ethyl acetate) and potassium hydroxide (B78521) in an aqueous phase. google.com The reaction is typically conducted at a controlled temperature, for instance between 5-10 °C, to yield the desired product in high purity (95%). google.com

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are also utilized in asymmetric synthesis to produce enantiomerically enriched products. nih.govaustinpublishinggroup.com These catalysts work by forming a chiral ion pair that influences the stereochemical outcome of the reaction. nih.gov

Table 2: Example of Phase Transfer Catalysis in a Related Synthesis

| Reactant | Catalyst | Reagents | Solvent | Temperature | Yield | Source |

|---|

Purification Strategies for Synthetic Intermediates and Final Products

The isolation of pure this compound and its synthetic intermediates necessitates robust purification strategies. The choice of method depends on the physical properties of the compounds and the nature of the impurities. The most common techniques employed are chromatographic separation and crystallization.

Chromatographic Separation Techniques

Chromatographic methods are extensively used for the purification of this compound and its precursors due to their high resolving power.

Flash Chromatography: This is a common and efficient method for purifying reaction mixtures. For instance, the purification of tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate, a related compound, is achieved using column chromatography on silica (B1680970) gel with a mobile phase of ethyl acetate (B1210297) and hexane. Similarly, after certain syntheses, the resulting residue is purified by flash chromatography to yield the final product. rsc.orgrsc.org The synthesis of a 1,2,4-oxadiazole (B8745197) derivative from tert-butyl (4-hydroxybenzyl)carbamate also utilizes flash chromatography with an eluent of ethyl acetate in petroleum ether for purification. nih.govecu.edu.au

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. rsc.org Reverse-phase HPLC (RP-HPLC) is particularly suitable for separating moderately polar compounds like carbamates. A method for analyzing tert-butyl N-hydroxycarbamate uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This type of method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 3: Chromatographic Purification Methods

| Technique | Stationary Phase | Mobile Phase / Eluent | Compound Type | Source |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Ethyl acetate / Hexane | Carbamate derivatives | |

| Flash Chromatography | Not specified | Not specified | Reaction residue | rsc.orgrsc.org |

| Flash Chromatography | Silica Gel | 10-25% Ethyl acetate in petroleum ether | Derivative of tert-butyl (4-hydroxybenzyl)carbamate | nih.govecu.edu.au |

| Preparative HPLC | Not specified | Not specified | Reaction mixture | rsc.org |

Crystallization and Recrystallization Protocols

Crystallization is a critical technique for purifying solid compounds, often used as a final step to obtain a product with high purity.

Recrystallization: This process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. For analogs of tert-butyl carbamate, recrystallization from methanol is a documented method to achieve high purity (>95%). The precursor, 4-hydroxybenzylamine, can be recrystallized from a mixture of ethanol and ether to yield a pure solid. prepchem.com In other related syntheses, after initial workup, the resulting solid can be washed and then recrystallized from solvents like petroleum ether. google.com

The choice of solvent is crucial and is determined by the solubility characteristics of the compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Table 4: Crystallization and Recrystallization Protocols

| Compound Type | Solvent(s) | Protocol | Source |

|---|---|---|---|

| tert-Butyl carbamate analog | Methanol | Recrystallization to achieve >95% purity. | |

| 4-Hydroxybenzylamine (precursor) | Ethanol and Ether | The residue is recrystallized from a mixture of these solvents. | prepchem.com |

| 2-tert-butyl-4-methoxyphenol (related phenol) | Petroleum ether | Recrystallization of the crude product. | google.com |

Protecting Group Chemistry Involving Tert Butyl 4 Hydroxybenzylcarbamate

The tert-Butoxycarbonyl (Boc) Group as an Amine Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis. wikipedia.orgfishersci.co.uk Its popularity stems from the ease of its introduction, its stability to a wide range of reaction conditions, and, most importantly, its facile removal under specific acidic conditions. wikipedia.orgorganic-chemistry.org The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk

Acid-Labile Deprotection Mechanisms and Conditions

The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions. total-synthesis.com This acid lability is the cornerstone of its utility as a protecting group. The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046). This is followed by a fragmentation process that generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine and carbon dioxide. total-synthesis.com The formation of the gaseous isobutene from the tert-butyl cation is a common subsequent step. total-synthesis.com

A variety of acidic reagents can be employed to effect the removal of the Boc group. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. wikipedia.org

| Reagent | Conditions | Reference |

| Trifluoroacetic acid (TFA) | In dichloromethane (B109758) (DCM) | wikipedia.org |

| Hydrochloric acid (HCl) | In methanol (B129727) or ethyl acetate (B1210297) | wikipedia.org |

| Aluminum chloride (AlCl₃) | For selective cleavage in the presence of other protecting groups | wikipedia.org |

| Trimethylsilyl (B98337) iodide (TMSI) followed by methanol | For substrates sensitive to harsh acidic conditions | wikipedia.org |

| Oxalyl chloride in methanol | Mild, room temperature conditions | rsc.org |

| Aqueous phosphoric acid | Mild and environmentally benign | organic-chemistry.org |

| Bismuth(III) trichloride | In acetonitrile (B52724)/water, selective for N-Boc | researchwithrutgers.com |

| Selectfluor | For selective removal from di-protected amines | researchgate.net |

| Thermal conditions | In continuous flow, in the absence of an acid catalyst | nih.gov |

A potential complication during acid-mediated Boc deprotection is the reaction of the intermediate tert-butyl cation with nucleophilic residues within the molecule, such as methionine or tryptophan in peptide synthesis. total-synthesis.compeptide.com To mitigate these side reactions, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.orgtotal-synthesis.com

Chemoselectivity in Boc Cleavage in Multi-Functionalized Systems

A significant advantage of the Boc protecting group is the ability to achieve its selective removal in the presence of other functional groups and protecting groups. arkat-usa.org This chemoselectivity is crucial in the synthesis of complex molecules. For instance, the Boc group can be cleaved without affecting other acid-sensitive groups by carefully selecting the deprotection conditions. organic-chemistry.org

Researchers have demonstrated the selective deprotection of N-Boc groups in the presence of other protecting groups like N-Cbz (benzyloxycarbonyl) and N-Fmoc (9-fluorenylmethoxycarbonyl). arkat-usa.org For example, using NaBH₄ in ethanol (B145695) allows for the selective deprotection of N-Boc protected imidazoles and pyrazoles, while primary N-Boc protected amines and other N-Boc protected heterocycles like pyrrole (B145914) and indole (B1671886) remain intact. arkat-usa.org Furthermore, methods have been developed for the selective removal of the Boc group from doubly protected amines. researchgate.net

Orthogonal Protecting Group Strategies in Conjunction with Boc

Orthogonal protection is a powerful strategy in multi-step synthesis that involves using multiple protecting groups that can be removed under distinct and non-interfering conditions. fiveable.me The Boc group, with its acid lability, is a key component in many orthogonal protection schemes. organic-chemistry.orgnumberanalytics.com

A classic example is its use in combination with the base-labile Fmoc group in solid-phase peptide synthesis (SPPS). total-synthesis.comfiveable.menumberanalytics.com In this strategy, the Fmoc group protecting the α-amino group of the growing peptide chain is removed by treatment with a base, typically piperidine (B6355638), allowing for the coupling of the next amino acid. The Boc group, used to protect the side chains of certain amino acids, remains stable under these basic conditions and is only removed at the final stage of the synthesis using a strong acid. total-synthesis.comnumberanalytics.com

Another common orthogonal partner for the Boc group is the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by catalytic hydrogenation. total-synthesis.com This allows for the selective deprotection of either the Boc or Cbz group while the other remains in place. acs.org The allyloxycarbonyl (Alloc) group, which is cleaved by palladium catalysis, also provides an orthogonal pairing with the Boc group. total-synthesis.comfiveable.me

| Protecting Group | Deprotection Condition | Orthogonal to Boc (Acid-Labile) | Reference |

| Fmoc | Base (e.g., piperidine) | Yes | total-synthesis.comfiveable.menumberanalytics.com |

| Cbz (Z) | Catalytic Hydrogenation | Yes | total-synthesis.comacs.org |

| Alloc | Palladium Catalysis | Yes | total-synthesis.comfiveable.me |

Considerations for the Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in tert-Butyl 4-hydroxybenzylcarbamate also requires consideration in synthetic planning. While the focus is often on the Boc-protected amine, the reactivity of the phenol (B47542) can influence the choice of reagents and reaction conditions.

Comparison with Other Hydroxyl Protecting Groups (e.g., Silyl (B83357) Ethers, Benzyl (B1604629) Ethers)

Various protecting groups are available for phenolic hydroxyl groups, each with its own set of advantages and disadvantages in terms of stability and cleavage conditions. scirp.org

Silyl Ethers: Silyl ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and tert-butyldiphenylsilyl (TBDPS), are widely used for hydroxyl protection. highfine.com Their stability is influenced by the steric bulk of the substituents on the silicon atom. highfine.comfiveable.me For instance, TBDMS ethers are more stable to acidic conditions than TMS ethers. fiveable.me Silyl ethers are typically cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). fiveable.me

Benzyl Ethers (Bn): Benzyl ethers offer robust protection for hydroxyl groups and are stable to a wide range of acidic and basic conditions. fiveable.meuwindsor.ca They are most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that is orthogonal to the acid-labile Boc group and fluoride-labile silyl ethers. fiveable.meuwindsor.ca

| Protecting Group | Common Introduction Reagent | Common Deprotection Condition | Stability Profile | Reference |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) | Stable to base, moderately stable to acid | highfine.comfiveable.me |

| Benzyl Ethers (Bn) | Benzyl bromide, base | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acid and base | fiveable.meuwindsor.ca |

| Methyl Ethers | Dimethyl sulfate, methyl iodide | Strong acid (e.g., BBr₃) | Very stable | highfine.com |

| Tetrahydropyranyl Ethers (THP) | Dihydropyran, acid catalyst | Acidic hydrolysis | Stable to base | organic-chemistry.org |

| Tetrafluoropyridyl (TFP) | Pentafluoropyridine | Mild conditions with KF, 18-C-6, and methyl thioglycolate | Stable to acid and base | nih.govresearchgate.net |

Stability and Reactivity Profile of the Protected Phenol

The electronic nature of the protecting group can also influence the reactivity of the aromatic ring. Electron-donating protecting groups can activate the ring towards electrophilic aromatic substitution, while electron-withdrawing groups would have the opposite effect. This modulation of reactivity can be strategically exploited in the synthesis of more complex derivatives of this compound.

Stereochemical Implications of the tert-Butyl Group in Protecting Group Chemistry

The tert-butyl group, a prominent feature of the tert-butoxycarbonyl (Boc) protecting group found in compounds like this compound, exerts significant stereochemical control in a variety of chemical transformations. Its considerable steric bulk is a key factor that influences the three-dimensional outcome of reactions occurring at or near the protected functional group. This steric hindrance can dictate the trajectory of an incoming reagent, favoring attack from the less hindered face of the molecule and thereby leading to the preferential formation of one stereoisomer over another. fiveable.meresearchgate.net

The influence of bulky protecting groups on the stereoselectivity of a reaction is a well-established principle in organic synthesis. fiveable.menih.gov The large and sterically demanding nature of the tert-butyl group can be strategically employed to direct the stereochemical course of a reaction. researchgate.net For example, in the synthesis of complex molecules such as carbohydrates, the choice of protecting group can profoundly affect the stereochemical outcome of glycosylation reactions. nih.gov The use of a bulky protecting group at a specific position can shield one face of the molecule, forcing the glycosyl acceptor to approach from the opposite, more accessible face, thus controlling the anomeric selectivity. nih.gov

Research in the field of radical cyclizations has also demonstrated the directing power of the tert-butyl group. While hexenyl radicals typically cyclize to yield 1,2-cis-substituted cyclopentanes, the presence of a bulky tert-butyl group on the radical carbon was initially thought to favor the trans isomer. acs.org However, more recent studies have clarified that while the tert-butyl group does have a powerful influence on the stereochemical outcome, the reaction still shows a preference for the cis product, albeit with ratios that can be sensitive to temperature. acs.org This highlights the nuanced, yet significant, role of the tert-butyl group's steric profile in directing reaction pathways.

In asymmetric synthesis, chiral auxiliaries bearing bulky groups are often used to induce stereoselectivity. While this compound itself is not chiral, the principles of steric influence are transferable. For instance, in chelation-controlled nucleophilic additions to ketones, a bulky group can lock the conformation of the substrate through interaction with a Lewis acid, leading to highly diastereoselective additions. researchgate.net The steric hindrance presented by the tert-butyl group can enhance this effect by creating a more defined and rigid chiral environment around the reacting center.

The following table provides illustrative examples of how bulky protecting groups, such as those containing a tert-butyl substituent, can influence the stereochemical outcome of various reactions.

| Reaction Type | Substrate Type | Protecting Group | Key Stereochemical Observation |

| Glycosylation | Carbohydrate Donor | Bulky ether or silyl groups at C2/C3 | Influences the α/β selectivity of the newly formed glycosidic bond by directing the approach of the glycosyl acceptor. nih.gov |

| Hexenyl Radical Cyclization | Hexenyl radical with substituent on the radical carbon | tert-Butyl group | Influences the cis/trans ratio of the resulting cyclopentane (B165970) ring, generally favoring the cis product. acs.org |

| Nucleophilic Addition | Chiral α-benzyloxy ketones | Chiral benzyl group (as a bulky auxiliary) | High diastereoselectivity is achieved through chelation control, which is enhanced by steric hindrance. researchgate.net |

| Regioselective Protection | Polyols | Bulky silyl ethers (e.g., TBDPS) | Selectively protects less sterically hindered primary alcohols over secondary alcohols. fiveable.me |

Chemical Reactivity and Transformations of Tert Butyl 4 Hydroxybenzylcarbamate

Reactions at the Carbamate (B1207046) Moiety

The carbamate functional group in tert-butyl 4-hydroxybenzylcarbamate is a key site for chemical transformations, primarily involving cleavage of the carbamate bond to liberate the corresponding amine or derivatization to form new amide linkages.

Hydrolysis and Related Amine Liberation Reactions

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The hydrolysis of the carbamate moiety in this compound results in the liberation of 4-(aminomethyl)phenol. This deprotection is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with mineral acids like hydrochloric acid (HCl). medchemexpress.com The reaction proceeds via cleavage of the tert-butyl-oxygen bond, leading to the formation of the unstable carbamic acid, which then decarboxylates to yield the free amine.

The rate of hydrolysis is significantly influenced by pH. While stable at neutral pH, the hydrolysis of tert-butyl esters is accelerated under both acidic and basic conditions. usgs.gov For instance, the half-life of tert-butyl formate (B1220265) is approximately 5 days at neutral pH and 22°C, but decreases to 6 hours at pH 2 and 4°C, and to a mere 8 minutes at pH 11 and 22°C. usgs.gov This pH-dependent lability is a critical consideration in the design of synthetic routes and the handling of Boc-protected compounds.

Amide Bond Formation via Carbamic Acid Derivatives

While the primary role of the Boc group is often protection, the carbamate functionality itself can be involved in amide bond formation, although less directly than a free amine. The conversion of the carbamate to an amide typically requires initial deprotection to the free amine, which is then coupled with a carboxylic acid. A variety of coupling reagents can be employed for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of additives such as N-hydroxybenzotriazole (HOBt). luxembourg-bio.com The reaction mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, which is then attacked by the amine to form the amide bond. luxembourg-bio.com The efficiency of these coupling reactions can be influenced by factors such as the choice of solvent and the pH of the reaction medium. luxembourg-bio.com

Alternative strategies for amide bond formation that bypass the need for traditional coupling reagents are also being explored. These can include enzymatic approaches, which offer high specificity and mild reaction conditions. nih.gov

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for functionalization, allowing for the introduction of various substituents through alkylation and acylation reactions, or modification through oxidation.

Alkylation and Acylation Reactions of the Phenol (B47542)

The phenolic hydroxyl group can be readily alkylated or acylated to introduce a wide range of functional groups. Alkylation, the formation of an ether linkage, can be achieved using various alkylating agents in the presence of a base. For example, the reaction of a phenol with an alkyl halide in the presence of a base like potassium carbonate is a common method for ether synthesis. The choice of alkylating agent and reaction conditions can be tailored to achieve specific outcomes. The tert-butylation of phenols, for instance, can be catalyzed by various solid acid catalysts. researchgate.netresearchgate.net

Acylation of the phenolic hydroxyl group leads to the formation of an ester. This transformation is typically carried out using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net For example, tetra-n-butylammonium hydroxide (B78521) has been shown to be an effective catalyst for the acylation of phenols with acyl halides and acid anhydrides, affording the corresponding esters in high yields. researchgate.net

Table 1: Examples of Alkylation and Acylation Reactions of Phenols

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | tert-butyl alcohol, H3PO4/MCM-41, 383-493 K | 4-tert-butyl phenol |

| Acylation | Acyl halide/acid anhydride, tetra-n-butylammonium hydroxide | Phenyl ester |

Oxidation Reactions at the Phenolic Position

The phenolic group is susceptible to oxidation, which can lead to the formation of various products depending on the oxidant and reaction conditions. Oxidation of phenols can yield quinones or other oxidized species. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol with oxygen and sodium hydroxide can produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone. usgs.govhmdb.ca The presence of the electron-donating hydroxyl group makes the aromatic ring more susceptible to electrophilic attack and oxidation.

Functionalization and Modification of the Benzyl (B1604629) Carbon

The benzylic position of this compound offers opportunities for functionalization, although this is generally less common than reactions at the carbamate or phenolic hydroxyl group. The proximity of the electron-donating hydroxyl and amino groups can influence the reactivity of the benzylic C-H bonds.

While direct functionalization of the benzyl carbon of this compound is not widely reported, related structures can undergo reactions at this position. For instance, the benzylic position can be a site for substitution reactions. The presence of the carbamate and hydroxyl groups can direct or influence the outcome of such reactions.

Aromatic Ring Functionalization and Derivatization

The presence of the activating hydroxyl and, to a lesser extent, the alkyl-carbamate substituent, renders the aromatic ring of this compound electron-rich and thus prone to electrophilic attack. This reactivity allows for the introduction of a wide range of functional groups onto the phenyl ring, enabling the synthesis of diverse derivatives.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. wikipedia.org In the case of this compound, the hydroxyl group is a strong activating group and directs incoming electrophiles primarily to the positions ortho to it (C3 and C5). The bulky tert-butoxycarbonyl group on the side chain can exert some steric hindrance, potentially influencing the regioselectivity of these reactions.

A notable example of electrophilic aromatic substitution on a closely related compound is the nitration of N-Boc-tyrosine, which shares the same p-hydroxyphenyl moiety with a protected amino acid side chain. Studies have shown that such compounds can be chemoselectively mononitrated at the position ortho to the hydroxyl group using reagents like tert-butyl nitrite. nih.gov This suggests that this compound would likely undergo similar regioselective nitration under appropriate conditions. The reaction proceeds through the formation of an O-nitrosyl intermediate, followed by C-nitration via homolysis and oxidation. nih.gov

While specific examples of Friedel-Crafts reactions on this compound are not prevalent in the literature, the principles of this reaction are well-established. beilstein-journals.orgcerritos.edulibretexts.orgmasterorganicchemistry.com Friedel-Crafts alkylation and acylation involve the reaction of an aromatic ring with an alkyl or acyl halide, respectively, in the presence of a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com Given the activated nature of the phenolic ring in this compound, it would be expected to readily participate in such reactions, though the conditions would need to be carefully controlled to avoid side reactions involving the hydroxyl and carbamate groups.

The introduction of halogen atoms onto the aromatic ring of this compound and its analogs is a well-documented transformation, typically proceeding via electrophilic halogenation. The electron-rich nature of the phenol ring facilitates reaction with various halogenating agents.

Bromination: The bromination of phenolic compounds related to this compound has been successfully achieved. For instance, a procedure for the synthesis of tert-butyl (3,5-dibromo-4-hydroxyphenethyl)carbamate, a close structural analog, has been detailed. rsc.org This reaction demonstrates that it is possible to introduce two bromine atoms onto the aromatic ring at the positions ortho to the hydroxyl group.

Iodination: Similarly, the iodination of related substrates has been reported. The iodination of tert-butyl (4-hydroxyphenethyl)carbamate can be performed to introduce an iodine atom onto the aromatic ring. core.ac.uk In another example, a protected L-DOPA derivative, which also contains a substituted phenolic ring, was successfully iodinated using acetyl hypoiodite, generated in situ, leading exclusively to the monoiodo derivative. google.com This highlights the feasibility of selective iodination on such systems. The iodination of deactivated aromatic rings can be challenging, but numerous methods have been developed to achieve this transformation. researchgate.net

The following table summarizes the halogenation reactions on compounds analogous to this compound:

| Starting Material | Halogenating Agent | Product | Reference |

| tert-butyl (4-hydroxyphenethyl)carbamate | Iodine source | Iodinated tert-butyl (4-hydroxyphenethyl)carbamate | core.ac.uk |

| tert-butyl (4-bromophenethyl)carbamate | N-Bromosuccinimide | tert-butyl (3,5-dibromo-4-hydroxyphenethyl)carbamate | rsc.org |

| N-formyl-3,4-di-t-butoxycarbonyloxy-L-phenylalanine ethyl ester | Acetyl hypoiodite | Monoiodo derivative | google.com |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

Tert-Butyl 4-hydroxybenzylcarbamate is a valuable building block in organic synthesis due to its bifunctional nature. The tert-butoxycarbonyl (Boc) protecting group on the amino moiety provides stability under certain reaction conditions, while the hydroxyl group on the phenyl ring offers a site for various chemical modifications. google.com This allows for its incorporation into larger, more intricate molecular architectures.

The compound serves as an intermediate in the synthesis of diverse and complex molecules. google.com For instance, it is used in the preparation of specialized 1,2,4-oxadiazole (B8745197) derivatives, which have applications in medicinal chemistry. Furthermore, its structure is foundational in creating novel 1,2,3-triazolo piperazine (B1678402) and piperidine (B6355638) carboxylates through one-pot click chemistry reactions. The ability to harness its distinct reactive sites makes it a strategic component in multistep synthetic pathways.

Below is a table summarizing examples of its application as a building block.

| Resulting Molecule Class | Synthetic Strategy | Key Feature Utilized |

| 1,2,4-Oxadiazole Derivatives | Coupling with amidoxime (B1450833) intermediates | Hydroxyl group for ether linkage |

| 1,2,3-Triazolo Piperazine/Piperidine Carboxylates | Cu(I)-assisted click chemistry | Can be modified to bear an azide (B81097) or alkyne for cycloaddition |

| EDTA–β-Cyclodextrin Dendrimers | Alkylation via propargyl bromide | Phenolic hydroxyl group |

| Substituted Phenyl Vinyl Ethers | Etherification | Phenolic hydroxyl group |

Synthetic Intermediate in Pharmaceutical Development

The utility of this compound extends significantly into pharmaceutical development, where it functions as a key intermediate for bioactive molecules and Active Pharmaceutical Ingredients (APIs). Its structure can be found within more complex molecules designed for therapeutic purposes, such as those targeting GPR119, a receptor involved in metabolic diseases.

An active pharmaceutical ingredient (API) is the biologically active component of a drug product. The synthesis of APIs often involves multiple steps, where intermediate compounds are crucial for building the final molecular structure. This compound acts as such a precursor. For example, it is a starting material in the synthesis of certain 1,2,4-oxadiazole compounds developed as antimicrobial agents. In this context, the carbamate's structure is methodically altered and built upon to yield the final, complex API.

Lacosamide is an anticonvulsant medication used in the treatment of seizures. A review of established synthesis methods for Lacosamide, including those starting from D-serine or 2-bromo-3-methoxypropionic acid, does not show the direct use of this compound as an intermediate. google.com The synthesis of Lacosamide involves the formation of an amide bond, often utilizing benzylamine (B48309), and subsequent modifications. google.com While this compound contains related structural motifs, such as a protected benzylamine-like fragment, its specific role as a direct precursor in the documented synthetic routes for Lacosamide is not established.

Intermediates in Agrochemical Synthesis

Beyond pharmaceuticals, this compound also finds application as a synthetic intermediate in the development of agrochemicals. The structural features that make it valuable in drug development, namely its capacity for controlled, stepwise modification, are equally advantageous in creating new molecules for crop protection and management.

Utility in Prodrug Design and Self-Immolative Linker Chemistry

A significant application of the p-hydroxybenzylcarbamate scaffold, for which this compound is a parent structure, is in the field of prodrug design and self-immolative linker chemistry. Prodrugs are inactive molecules that are converted into active drugs within the body. This conversion is often triggered by specific physiological conditions, such as changes in pH or the presence of certain enzymes.

Self-immolative linkers are molecular spacers that connect a drug to a carrier or a targeting moiety. Once an external stimulus triggers cleavage at one end of the linker, the linker is designed to fall apart spontaneously, releasing the active drug in an unmodified form. The p-hydroxybenzylcarbamate structure is a classic example of a system capable of undergoing a 1,6-elimination reaction to achieve this "self-immolative" release.

The effectiveness of a p-hydroxybenzylcarbamate spacer as a self-immolative linker is based on a well-understood electronic cascade mechanism. The design hinges on the following principles:

Triggerable Cleavage : The phenolic hydroxyl group is masked with a "trigger" group that can be selectively cleaved by a specific biological stimulus (e.g., an enzyme or a low pH environment).

Quinone Methide Formation : Once the trigger is removed and the free phenol (B47542) is revealed, the molecule undergoes a 1,6-elimination reaction. The phenolic oxygen's electrons push into the aromatic ring, leading to the cleavage of the bond to the benzylic carbon and the formation of a transient intermediate called a quinone methide.

Payload Release : The formation of the quinone methide is the "immolative" step that results in the release of the attached payload (the drug), which was connected via the carbamate (B1207046) nitrogen.

Tunable Release Rates : The rate of this self-immolation can be tuned by placing different substituents on the aromatic ring. Electron-donating groups can stabilize the quinone methide intermediate, thereby modulating the rate of drug release. This allows for the rational design of linkers with specific release kinetics, from hours to days.

This elegant mechanism makes p-hydroxybenzylcarbamate systems a powerful tool for creating targeted and controlled drug delivery systems.

Enzyme-Triggered Release Mechanisms

The design of prodrugs, which are inactive precursors that are metabolically converted into active drugs, is a powerful strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. A sophisticated approach within this field involves the use of enzyme-labile protecting groups to trigger the release of a drug at a specific site of action, thereby enhancing efficacy and minimizing off-target effects.

This compound and its derivatives are particularly well-suited for such enzyme-triggered release mechanisms. The phenolic hydroxyl group can be derivatized to link the carbamate to a drug molecule, while the Boc-protected amine can be further functionalized. The key to the release mechanism lies in the enzymatic cleavage of a specific bond, often targeting enzymes that are overexpressed in pathological conditions, such as cancer.

Hydrolytic enzymes, which belong to Class III in the enzyme classification system, are crucial in drug metabolism and are often exploited for prodrug activation. researchgate.net These enzymes catalyze the hydrolysis of various biomolecules and synthetic compounds. researchgate.net For instance, a prodrug can be designed to be a substrate for a particular hydrolase that is abundant in tumor tissues. researchgate.net Upon reaching the target site, the enzyme would cleave the linker, releasing the active drug.

One of the most well-studied classes of enzymes for this purpose is the β-lactamases. nih.gov These enzymes are responsible for bacterial resistance to β-lactam antibiotics and work by hydrolyzing the amide bond in the β-lactam ring. nih.gov Researchers have ingeniously repurposed this enzymatic activity to design novel drug delivery systems. By incorporating a β-lactam-like moiety into a prodrug construct containing this compound, the release of the active therapeutic can be triggered by the presence of β-lactamase-producing bacteria.

The general principle of enzyme-triggered release involving carbamate-based linkers often relies on a cascade reaction. The initial enzymatic cleavage event, for example, the hydrolysis of an ester or an amide bond elsewhere in the molecule, can initiate an electronic cascade that ultimately leads to the fragmentation of the carbamate linker and the release of the active drug. The stability of the tert-butoxycarbonyl (Boc) group under various conditions, coupled with its susceptibility to cleavage under specific acidic or enzymatic conditions, makes it a versatile component in these sophisticated release systems.

| Enzyme Class | Triggering Mechanism | Potential Application |

| Hydrolases | Hydrolysis of an ester or amide linkage, initiating a cascade to cleave the carbamate. | Targeted cancer therapy. |

| β-Lactamases | Hydrolysis of a β-lactam-like moiety, triggering the release of the linked drug. | Antibacterial drug delivery. |

Applications in Combinatorial Chemistry and Solid-Phase Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. youtube.com This approach is widely employed in drug discovery to identify lead compounds with desired biological activity. youtube.com Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, where molecules are built up on a solid support, typically a resin. youtube.com This allows for easy purification by simple filtration and washing, and the automation of the synthesis process. youtube.com

This compound is a valuable building block in this context due to its bifunctional nature. The phenolic hydroxyl group provides a point of attachment to the solid support, often a Wang resin or a similar acid-sensitive resin. The Boc-protected amine group is then available for further chemical elaboration.

The use of the tert-butoxycarbonyl (Boc) protecting group for the α-amino group is a well-established strategy in solid-phase peptide synthesis (SPPS). nih.gov The Boc group is stable to the basic conditions often used for peptide coupling but can be readily removed with acids, such as trifluoroacetic acid (TFA). nih.govpeptide.com This orthogonality allows for the selective deprotection of the amine and subsequent coupling of the next amino acid in the sequence. peptide.com

In a typical solid-phase synthesis workflow utilizing a derivative of this compound, the compound would first be anchored to the solid support via its hydroxyl group. The Boc protecting group on the nitrogen would then be removed, and the resulting free amine would serve as the starting point for the construction of the combinatorial library. A variety of building blocks could then be added in a stepwise fashion to generate a diverse set of compounds.

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme is another widely used orthogonal strategy in SPPS. nih.govseplite.com In this approach, the N-terminal amine is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl. nih.govseplite.com Although this compound itself has a Boc-protected amine, its phenolic hydroxyl group can be incorporated into structures that are compatible with the Fmoc/tBu strategy, for example, by being part of a linker attached to the solid phase.

The compatibility of this compound with the conditions of both Boc- and, indirectly, Fmoc-based solid-phase synthesis makes it a versatile tool for creating libraries of peptides, peptidomimetics, and other small molecules for high-throughput screening in drug discovery and other life sciences research.

| Synthesis Strategy | Role of this compound Moiety | Key Features |

| Boc-based SPPS | Can be directly incorporated as a building block with a protected amine. | Boc group is removed with acid, allowing for stepwise chain elongation. |

| Fmoc-based SPPS | The phenolic hydroxyl can be used to attach a linker to the solid support. | Offers an orthogonal protection scheme, with Fmoc removed by base and side-chain t-butyl groups by acid. |

| General Combinatorial Synthesis | Acts as a bifunctional scaffold for library generation. | Enables the creation of diverse molecular libraries for high-throughput screening. |

Derivatives and Analogues of Tert Butyl 4 Hydroxybenzylcarbamate: Synthesis and Functional Studies

Synthesis of Substituted Aryl and Benzyl (B1604629) Analogues

The synthesis of derivatives often begins with the parent compound, tert-butyl 4-hydroxybenzylcarbamate, which can be prepared by reacting 4-hydroxybenzylamine (B1666329) with di-tert-butyl-dicarbonate. nottingham.ac.uk Synthetic strategies then diverge to introduce a variety of substituents onto the aryl and benzyl positions.

Halogenated Derivatives and their Synthetic Utility

The introduction of halogen atoms to the aromatic ring of this compound derivatives has been a key strategy in medicinal chemistry. Halogenation can significantly alter the electronic and lipophilic properties of a molecule, thereby influencing its biological activity and pharmacokinetic profile.

The synthesis of halogenated derivatives can be achieved through various methods. For instance, the Knoevenagel condensation of halogen-substituted benzaldehydes with tert-butyl cyanoacetate (B8463686) is a common method for producing halogenated phenylcyanoacrylates. chemrxiv.org This approach allows for the introduction of chloro, bromo, fluoro, and iodo substituents at different positions on the aromatic ring. chemrxiv.org Another versatile reagent, tert-butyl hypochlorite, has been effectively used for the chlorination of various indole (B1671886) derivatives, showcasing its utility in creating chlorinated heterocyclic structures. mdpi.com

The synthetic utility of these halogenated intermediates is extensive. For example, a 2-chloro-6-(trifluoromethyl)pyrimidin-4-yl derivative served as a key building block in the synthesis of more complex molecules, such as (4-(((4-(1H-pyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)amino)methyl)-2-bromophenyl)methanol. srce.hr Similarly, halogenated benzoic acids, like 4-fluorobenzoic acid and 2-iodobenzoic acid, have been coupled with amine-containing fragments to generate a series of substituted benzamido derivatives. nih.gov These examples underscore the importance of halogenated analogues as versatile intermediates in the construction of diverse molecular architectures with potential therapeutic applications.

Derivatives with Modified Substituents on the Aromatic Ring

Beyond simple halogenation, a wide array of other substituents have been incorporated onto the aromatic ring to probe structure-activity relationships. These modifications are designed to explore the impact of varying electronic and steric properties on the biological targets of interest.

Synthetic approaches to these derivatives are diverse. For example, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized by coupling various substituted benzoic acids with tert-butyl 2-aminophenyl carbamate (B1207046). nih.gov This method allowed for the introduction of groups such as 4-fluoro, 2-iodo, and 2,4,5-trimethoxy onto the benzamido portion of the molecule. nih.gov In another study, a trifluoromethyl group was introduced, leading to the synthesis of tert-butyl (4-((4-(benzylamino)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzyl)carbamate. srce.hr

The following table showcases a selection of these synthesized derivatives and the specific modifications made to the aromatic ring:

Table 1: Examples of Synthesized Derivatives with Modified Aromatic Ring Substituents

| Derivative Name | Modification on Aromatic Ring | Reference |

|---|---|---|

| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | 4-fluoro | nih.gov |

| tert-butyl 2-(2-iodobenzamido)phenylcarbamate | 2-iodo | nih.gov |

| tert-butyl 2-(2,4,5-trimethoxybenzamido)phenylcarbamate | 2,4,5-trimethoxy | nih.gov |

| tert-butyl (4-((4-(benzylamino)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzyl)carbamate | 4-((4-(benzylamino)-6-(trifluoromethyl)pyrimidin-2-yl)oxy) | srce.hr |

| (4-(((4-(1H-pyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)amino)methyl)-3-fluorophenyl)methanol | 3-fluoro and other complex substitutions | srce.hr |

Structural Modifications of the Carbamate Linkage

Alterations to the carbamate linkage of this compound analogues have also been a focus of synthetic efforts. The carbamate group, with its hydrogen bonding capabilities and defined stereochemistry, is a critical component for interaction with biological targets.

One common modification involves replacing the carbamate with other functional groups, such as an amide linkage. This can be achieved through standard peptide coupling reactions. For instance, various benzoic acid derivatives have been coupled with amine-containing cores using coupling agents like EDCI and HOBt to form amide bonds. nih.gov

Another approach involves modifying the substituents attached to the carbamate nitrogen. While direct alkylation or arylation of the carbamate nitrogen can be challenging, alternative synthetic routes can be employed to achieve this. For example, starting with a different amine precursor allows for the introduction of various groups that ultimately become part of a carbamate-like structure.

Furthermore, the tert-butyl protecting group of the carbamate can be removed under acidic conditions to yield the free amine, which can then be further functionalized. This deprotection step opens up possibilities for introducing a wide range of structural diversity at this position.

Evaluation of Biological Activities of Derivatives

A primary driver for the synthesis of this compound derivatives has been the search for new therapeutic agents, particularly for Alzheimer's disease. This has led to the evaluation of their biological activities against key enzymatic targets implicated in the disease's pathology.

Inhibition of β-Secretase and Acetylcholinesterase by Analogues

Alzheimer's disease is characterized by the presence of amyloid plaques and a deficiency in the neurotransmitter acetylcholine. mdpi.com The enzyme β-secretase (BACE-1) is crucial for the production of the amyloid-β peptide, the main component of these plaques. mdpi.comnih.gov Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine. mdpi.com Therefore, inhibitors of both BACE-1 and AChE are considered promising therapeutic targets.

A number of studies have investigated the inhibitory potential of various compounds against these two enzymes. For example, extracts from certain plants, including curry leaf, black pepper, and turmeric, have shown inhibitory activity against both β-secretase and AChE. nih.gov Active compounds identified from these sources include piperine (B192125) and various curcuminoids. nih.gov

In a computational and experimental study, a series of flavonoid derivatives were designed and synthesized, with two compounds, F9 and F24, showing promising inhibitory activity against both enzymes. mdpi.com The in vitro IC50 values for these compounds are presented in the table below.

Table 2: In Vitro Inhibitory Activities of Flavonoid Derivatives

| Compound | AChE IC50 (µM) | BACE-1 IC50 (µM) | Reference |

|---|---|---|---|

| F9 | 30.05 ± 1.24 | 1.85 ± 0.33 | mdpi.com |

| F24 | 80.52 ± 3.07 | 3.52 ± 0.77 | mdpi.com |

These findings highlight the potential of developing dual-target inhibitors based on modified natural product scaffolds.

Protective Activity in Neurological Models

Beyond enzymatic inhibition, the protective effects of these derivatives in cellular and animal models of neurological disorders are of significant interest. Compounds that can protect neurons from damage or dysfunction hold great therapeutic promise.

Research has shown that certain compounds with structural similarities to this compound derivatives have been explored for their potential in treating neurological disorders. For instance, some compounds have been investigated as colony stimulating factor-1 receptor (CSF-1R) inhibitors, which may have applications in neurological diseases like amyotrophic lateral sclerosis (ALS) and Huntington's disease. google.com Additionally, certain N-substituted piperidine (B6355638) derivatives have been developed as serotonin (B10506) receptor agents for the treatment of various neurological disorders. google.com

While direct studies on the protective activity of the specific halogenated and aromatically-substituted this compound analogues in neurological models are not detailed in the provided context, the broader research into structurally related compounds suggests a promising avenue for future investigation. The development of derivatives with enhanced blood-brain barrier penetration and specific targeting of neuronal pathways will be crucial for translating their in vitro activities into in vivo efficacy.

Structure-Activity Relationship (SAR) Studies for Targeted Bioactivity

The exploration of this compound's derivatives and analogues has been a subject of scientific inquiry to delineate the structural requirements for enhanced biological efficacy. Although comprehensive structure-activity relationship (SAR) studies specifically centered on this compound as a lead compound are not extensively documented in publicly available research, we can infer potential SAR trends by examining studies on structurally related phenolic carbamates and substituted benzylamine (B48309) derivatives. These studies provide a framework for predicting how modifications to the core structure of this compound might influence its bioactivity.

A systematic investigation into the derivatives of this compound would likely involve modifications at three key positions: the phenolic hydroxyl group, the aromatic ring, and the carbamate nitrogen.

Modification of the Phenolic Hydroxyl Group:

The free phenolic hydroxyl group is a critical feature that can participate in hydrogen bonding with biological targets. SAR studies on other phenolic compounds often reveal that the presence and position of this group are crucial for activity. For instance, in a series of O-phenyl carbamates investigated as matrix metalloproteinase-2 (MMP-2) inhibitors, the phenolic moiety was essential for interaction with the enzyme's active site. nih.gov

A hypothetical SAR study on this compound could involve the synthesis and evaluation of ethers and esters of the phenolic hydroxyl group. It is anticipated that masking this hydroxyl group would significantly alter the compound's biological profile. For example, conversion to a methyl ether or an acetate (B1210297) ester could decrease activity if the hydroxyl group acts as a hydrogen bond donor. Conversely, if the hydroxyl group is a site of metabolic inactivation, etherification or esterification might enhance bioavailability and prolong the duration of action.

Table 1: Hypothetical SAR of Phenolic Group Modifications

| Compound ID | R1-O- | Biological Activity (Hypothetical IC50 in µM) |

| 1 | HO- | 10 |

| 1a | CH3O- | 50 |

| 1b | CH3COO- | >100 |

Substitution on the Aromatic Ring:

The introduction of substituents onto the aromatic ring can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with a biological target. Studies on substituted benzylamines and related structures have demonstrated that the nature and position of ring substituents can dramatically impact bioactivity. For instance, in a series of substituted N-benzylpyrazine-2-carboxamides, the presence of a tert-butyl group on the pyrazine (B50134) ring and a methoxy (B1213986) group on the benzyl ring resulted in the highest antimycobacterial activity. nih.gov

For this compound derivatives, one could explore the introduction of small electron-donating (e.g., methyl), electron-withdrawing (e.g., chloro, fluoro), and bulky groups at various positions on the phenyl ring. The position of substitution relative to the hydroxyl and carbamoylmethyl groups would be critical.

Table 2: Hypothetical SAR of Aromatic Ring Substitutions

| Compound ID | R2 | R3 | Biological Activity (Hypothetical IC50 in µM) |

| 1 | H | H | 10 |

| 2a | Cl | H | 5 |

| 2b | H | Cl | 15 |

| 2c | CH3 | H | 8 |

| 2d | F | F | 2 |

Modification of the Carbamate Moiety:

The tert-butylcarbamate (B1260302) group is a key structural feature. The tert-butyl group provides steric bulk and lipophilicity, while the carbamate linkage itself can engage in hydrogen bonding. SAR studies on other carbamate-based inhibitors, such as those targeting fatty acid amide hydrolase (FAAH), have shown that the nature of the alkyl group on the carbamate is a critical determinant of potency. core.ac.ukresearchgate.netnih.gov

In the context of this compound, replacing the tert-butyl group with other alkyl or aryl groups would be a logical step in an SAR exploration. For example, replacing the tert-butyl group with smaller alkyl groups (e.g., isopropyl, ethyl) or with cyclic or aromatic moieties could modulate the compound's fit within a target's binding pocket. Furthermore, substitution on the carbamate nitrogen could provide additional points of interaction.

Table 3: Hypothetical SAR of Carbamate N-Substituent Modifications

| Compound ID | R4 | Biological Activity (Hypothetical IC50 in µM) |

| 1 | tert-Butyl | 10 |

| 3a | Isopropyl | 25 |

| 3b | Cyclohexyl | 8 |

| 3c | Phenyl | >100 |

Mechanistic Investigations of Reactions Involving Tert Butyl 4 Hydroxybenzylcarbamate

Reaction Pathway Elucidation for Synthetic Transformations

The synthetic transformations involving tert-butyl 4-hydroxybenzylcarbamate primarily revolve around its formation (N-Boc protection) and cleavage (N-Boc deprotection).

Formation of this compound:

The most common pathway for the synthesis of this compound is the reaction of 4-hydroxybenzylamine (B1666329) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). sci-hub.seacs.org This reaction is a nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc₂O. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the acidic proton of the amine and facilitate the reaction. acs.org

The generally accepted mechanism for Boc protection, which can be applied to 4-hydroxybenzylamine, proceeds as follows:

The amine nitrogen of 4-hydroxybenzylamine acts as a nucleophile, attacking a carbonyl carbon of di-tert-butyl dicarbonate. masterorganicchemistry.com

This initial attack forms a tetrahedral intermediate.

The intermediate then collapses, with the elimination of a tert-butoxycarbonyl group, which subsequently decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.com The presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction by forming a more reactive acyl-pyridinium intermediate with Boc₂O. commonorganicchemistry.com

A typical synthetic procedure involves dissolving 4-hydroxybenzylamine in a suitable solvent like chloroform (B151607) or dimethylformamide (DMF), adding a base such as triethylamine, followed by the addition of Boc₂O. acs.org The reaction is often stirred at room temperature for several hours. acs.org

Cleavage of the Carbamate (B1207046):

The deprotection of this compound to yield 4-hydroxybenzylamine is most commonly achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a solvent like dioxane or ethyl acetate (B1210297) are frequently used. sci-hub.seecu.edu.au

The mechanism for the acid-catalyzed cleavage of a Boc group involves the following steps: masterorganicchemistry.comcommonorganicchemistry.com

Protonation of the carbonyl oxygen of the carbamate by the acid.

This protonation makes the carbamate unstable, leading to the loss of the tert-butyl group as a stable tert-butyl cation.

The resulting intermediate is a carbamic acid. commonorganicchemistry.com

Carbamic acids are inherently unstable and readily decarboxylate, releasing carbon dioxide and the free amine (4-hydroxybenzylamine). commonorganicchemistry.com

Under the acidic reaction conditions, the liberated amine is protonated to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

The tert-butyl cation generated during this process can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene (B52900) gas. commonorganicchemistry.com

Kinetic Studies of Carbamate Formation and Cleavage

While specific kinetic studies exclusively on this compound are not widely published, the kinetics of Boc protection and deprotection of amines, in general, are well-documented and provide a strong basis for understanding the behavior of this compound.

Kinetics of Carbamate Formation:

The formation of the carbamate is a bimolecular reaction, and its rate is dependent on the concentration of both the amine and Boc₂O. The nucleophilicity of the amine plays a significant role; more nucleophilic amines will react faster. The reaction is generally rapid, especially when catalyzed by a super-nucleophile like DMAP. commonorganicchemistry.com

Kinetics of Carbamate Cleavage:

The cleavage of the Boc group is a key reaction, and its kinetics have been studied more extensively. The rate of cleavage is highly dependent on the strength of the acid used and the reaction temperature.

Acid-Catalyzed Cleavage: Studies on the acid-catalyzed deprotection of various N-Boc amines have shown that the reaction typically follows first-order kinetics with respect to the Boc-protected amine. The rate is also dependent on the acid concentration. The stability of the resulting tert-butyl cation is a driving force for the reaction. acsgcipr.org The cleavage of hydroxybenzylammoniums, which are structurally related, has been shown to proceed through a quinone methide intermediate, and the rate of amine release is influenced by the aromatic system. rsc.org A study using a Brønsted acidic deep eutectic solvent (ChCl:pTSA) demonstrated rapid deprotection of N-Boc-benzylamine at room temperature, highlighting the influence of the reaction medium on kinetics. mdpi.com

Thermal Cleavage: Thermal deprotection of N-Boc groups is also possible and proceeds without the need for acidic reagents. Kinetic studies on the thermal deprotection of various N-Boc amines in different solvents have shown that the reaction rate is influenced by the solvent and the structure of the amine. nih.gov For instance, deprotection is more efficient at higher temperatures, and polar protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and methanol (B129727) can facilitate the reaction at lower temperatures compared to non-polar solvents like toluene. nih.gov Computational modeling suggests a mechanism involving a slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. researchgate.net

The following table summarizes the conditions and outcomes of deprotection studies on related N-Boc compounds, which can be extrapolated to this compound.

| Compound | Deprotection Conditions | Outcome | Reference |

| N-Boc-benzylamine | Choline chloride:p-toluenesulfonic acid (1:1), room temp. | 98% yield in 10 minutes | mdpi.com |

| N-Boc aniline (B41778) | 2,2,2-Trifluoroethanol (TFE), 240 °C, 30 min | 93% deprotection | nih.gov |

| N-Boc imidazole | 2,2,2-Trifluoroethanol (TFE), 120 °C, 20 min | Complete deprotection | nih.gov |

| Hydroxybenzylammonium | Aqueous buffer | Release rate dependent on aromaticity and substitution, with half-lives ranging from minutes to hours | rsc.org |

Spectroscopic and Spectrometric Analysis of Reaction Intermediates

The characterization of starting materials, products, and any observable intermediates is essential for confirming reaction pathways. This is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for this compound:

The structure of this compound has been confirmed by various spectroscopic methods. acs.orgmdpi.com

| Spectroscopic Data for this compound | |

| ¹H NMR (in DMSO-d₆, 400 MHz) | δ (ppm): 9.25 (s, 1H, Ph-OH), 7.25 (m, 1H, -NH-), 7.03 (d, J = 8.6 Hz, 2H, Ar-H), 6.70 (d, J = 8.6 Hz, 2H, Ar-H), 4.01 (m, 2H, -CH₂-), 1.39 (s, 9H, -C(CH₃)₃) mdpi.com |

| ¹³C NMR (in DMSO-d₆, 101 MHz) | δ (ppm): 156.90, 156.52, 131.16, 129.06, 115.72, 78.39, 43.71, 29.07 mdpi.com |

| IR (ATR, cm⁻¹) | 3338 (O-H stretch), 2977 (CH₂ stretch), 1675 (C=O stretch) mdpi.com |

| Mass Spectrometry (DART+) | m/z: [M+H]⁺ calculated for C₁₂H₁₇NO₃ 223.27, found 224 mdpi.com |

Analysis of Reaction Intermediates:

Direct observation of reaction intermediates in the formation and cleavage of this compound is challenging due to their transient nature. However, their existence is inferred from the reaction mechanism and the final products.

Boc Protection Intermediate: In the synthesis, the tetrahedral intermediate formed after the initial nucleophilic attack of the amine on Boc₂O is highly unstable and not typically observed directly. Its formation is a key step in the accepted reaction mechanism. masterorganicchemistry.com

Boc Cleavage Intermediates: During acid-catalyzed deprotection, two key intermediates are formed: the carbamic acid and the tert-butyl cation . commonorganicchemistry.com

The carbamic acid intermediate is unstable and rapidly decarboxylates. Its presence is inferred from the evolution of carbon dioxide gas. commonorganicchemistry.com Spectroscopically, a carbamic acid would show a characteristic carboxylic acid O-H stretch and a C=O stretch in the IR spectrum, though its short lifetime makes direct detection difficult.

The tert-butyl cation is a well-known intermediate in acid-catalyzed reactions involving tert-butyl groups. It can be detected indirectly by the formation of side products, such as isobutylene or products of Friedel-Crafts alkylation on aromatic rings if present. acsgcipr.org

In situ spectroscopic techniques, such as ReactIR, could potentially be used to observe the changes in the carbonyl stretching frequencies during the reaction, providing evidence for the formation and consumption of intermediates. For example, the disappearance of the Boc₂O anhydride (B1165640) C=O bands (around 1810 and 1760 cm⁻¹) and the appearance of the carbamate C=O band (around 1675 cm⁻¹) would be expected during the formation reaction. mdpi.com

Computational and Theoretical Studies on Tert Butyl 4 Hydroxybenzylcarbamate

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Reaction Energetics

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational method for studying chemical reactions in large, complex systems like solutions or enzymes. mpg.de In this approach, the chemically active region is treated with accurate but computationally intensive quantum mechanics, while the surrounding environment is described by more efficient molecular mechanics force fields. mpg.de This dual-level approach allows for the detailed investigation of reaction energetics and mechanisms that would be computationally prohibitive with purely QM methods. mdpi.com

A key reaction involving the core structure of tert-Butyl 4-hydroxybenzylcarbamate is its formation via N-tert-butoxycarbonylation. The mechanism of this type of reaction has been studied in detail using polarizable QM/MM simulations. mdpi.comunt.edunih.gov For instance, the N-tert-butyloxycarbonylation of aniline (B41778) with di-tert-butyl dicarbonate (B1257347) in an ionic liquid/water mixture was investigated to understand the reaction pathway and energetics. mdpi.comresearchgate.net

The study explored several potential reaction mechanisms, including concerted and sequential pathways. mdpi.comresearchgate.net The calculations revealed that the most probable pathway is a sequential mechanism. nih.govresearchgate.net This process begins with the rate-limiting step: a nucleophilic attack by the amine nitrogen on the carbonyl carbon of the di-tert-butyl dicarbonate. mdpi.com This is followed by a proton transfer from the amine to the Boc group, leading to the formation of the final tert-butyl carbamate (B1207046) product. mdpi.com

Below is a table summarizing the calculated reaction energies for different proposed mechanisms in various environments.

| Reaction Scheme | Environment | Reaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Sequential Mechanism | Dichloromethane (B109758) (DCM) | -16.11 | mdpi.com |

| Sequential Mechanism | Gas Phase (GP) | -17.26 | mdpi.com |

| Concerted Mechanism | Dichloromethane (DCM) | -9.53 | mdpi.com |

| Concerted Mechanism | Gas Phase (GP) | -0.19 | mdpi.com |

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a fundamental method in computational chemistry used to investigate the electronic structure of molecules. scispace.comrsc.org It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density, offering a powerful alternative to traditional wavefunction-based methods. scispace.commdpi.com DFT is widely used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. scirp.orgnih.gov